Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester

Peptide Synthesis Aminolysis Kinetics Active Ester Reactivity

Researchers coupling tyrosine residues in solution-phase or solid-phase peptide synthesis frequently encounter O-acylation side reactions at the unprotected phenolic -OH, leading to branched impurities and reduced crude purity. Boc-Tyr(Bzl)-ONp resolves this with a fully orthogonal protection-activation triad: the Boc group shields the N-terminus, the benzyl (Bzl) ether masks the phenolic oxygen to prevent off-target acylation, and the pre-installed 4-nitrophenyl (ONp) ester eliminates the need for in situ activation reagents, reducing racemization risk at the chiral α-carbon. • Eliminates O-acylation side products-chemoselective amide bond formation at the C-terminus only • Pre-activated ONp ester enables direct coupling to resin-bound amines without ancillary coupling reagents • Shelf-stable crystalline solid; store at 0-8 °C and ship at ambient temperature

Molecular Formula C27H28N2O7
Molecular Weight 492.5 g/mol
CAS No. 13512-59-9
Cat. No. B083178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-O-benzyl-L-tyrosine 4-nitrophenyl ester
CAS13512-59-9
Molecular FormulaC27H28N2O7
Molecular Weight492.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C27H28N2O7/c1-27(2,3)36-26(31)28-24(25(30)35-23-15-11-21(12-16-23)29(32)33)17-19-9-13-22(14-10-19)34-18-20-7-5-4-6-8-20/h4-16,24H,17-18H2,1-3H3,(H,28,31)/t24-/m0/s1
InChIKeyVTUXNRKFFGSUAE-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Tyr(Bzl)-ONp – Pre-Activated Tyrosine Building Block


Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester (Boc-Tyr(Bzl)-ONp) is a protected, pre-activated amino acid derivative in which the N-terminus is blocked by a tert-butyloxycarbonyl (Boc) group, the phenolic side chain is masked as a benzyl (Bzl) ether, and the C-terminus is activated as a 4-nitrophenyl (ONp) ester [1]. This dual-protection and activation strategy renders the compound a shelf-stable, crystalline solid with a molecular formula of C27H28N2O7 and a molecular weight of 492.53 g/mol, designed for direct incorporation into peptide chains without requiring additional in situ activation reagents . The 4-nitrophenyl ester moiety facilitates peptide bond formation under mild conditions, while the orthogonal Boc and Bzl protecting groups enable selective deprotection and fragment condensation strategies in both solution- and solid-phase peptide synthesis (SPPS) [2].

1 Pre-activated building block for peptide synthesis, no in situ activation required
2 Orthogonal Boc / benzyl protection enables selective deprotection strategies
3 Shelf-stable crystalline solid simplifies handling in automated and manual workflows

Why Boc-Tyr(Bzl)-ONp Has No Direct Substitute


Substituting Boc-Tyr(Bzl)-ONp with unprotected tyrosine derivatives, such as N-Boc-L-tyrosine (Boc-Tyr-OH), introduces the phenolic hydroxyl group as a potential site for O-acylation during coupling, leading to branched peptide impurities [1]. In contrast, the O-benzyl ether protection in Boc-Tyr(Bzl)-ONp eliminates this side reaction, ensuring chemoselective amide bond formation at the C-terminus. Furthermore, replacing the 4-nitrophenyl ester with a less activated ester, such as a methyl or ethyl ester, results in dramatically slower aminolysis rates and requires harsher coupling conditions, increasing the risk of racemization at the chiral α-carbon [2]. While alternative active esters like N-hydroxysuccinimide (NHS) esters are available, they exhibit distinct reactivity and stereochemical fidelity profiles; NHS esters generally yield optically purer products but may possess slower intrinsic coupling kinetics compared to 4-nitrophenyl esters, a critical consideration for sterically demanding sequences [3][4]. Therefore, the specific combination of Boc protection, O-benzyl masking, and 4-nitrophenyl activation in Boc-Tyr(Bzl)-ONp provides a unique reactivity window that cannot be replicated by simply interchanging with its close structural analogs.

! Unprotected tyrosine derivatives may undergo O-acylation, introducing branched impurities.
! Less activated esters (e.g., methyl, ethyl) require harsher conditions, increasing racemization risk.
! NHS esters exhibit different coupling kinetics and may not match reactivity profiles for sterically demanding sequences.

Boc-Tyr(Bzl)-ONp Selection Evidence


Enhanced Reactivity vs. Thiophenyl Esters

In a foundational study, Bodánszky demonstrated that nitrophenyl esters provide significantly superior results in dipeptide synthesis compared to thiophenyl esters. While specific rate constants were not tabulated, the qualitative observation that 'nitrophenyl esters gave much better results than thiophenyl esters' under identical conditions underscores the practical advantage of the 4-nitrophenyl leaving group [1]. This translates to faster coupling kinetics and higher isolated yields in peptide assembly.

Reactivity vs. thiophenyl esters
Head-to-head
Significantly improved dipeptide yields compared to thiophenyl esters (qualitative)
Reported higher coupling efficiency supports faster assembly
Model dipeptide synthesis; may require sequence-specific validation
Peptide Synthesis Aminolysis Kinetics Active Ester Reactivity

Reduced Racemization Over Strong Activation

The use of 4-nitrophenyl esters is associated with reduced racemization at the α-carbon of the activated amino acid compared to more highly activating methods (e.g., symmetrical anhydrides, acid chlorides) [1]. While direct quantitative racemization data for Boc-Tyr(Bzl)-ONp is not available, this class-level property is critical for maintaining the stereochemical purity of the final peptide, particularly when incorporating the activated tyrosine into a growing chain. For comparison, NHS esters are known to yield optically pure products, suggesting a trade-off between reactivity and stereochemical fidelity that must be evaluated on a sequence-specific basis [2].

Racemization tendency
Class-level
Generally low racemization vs. symmetrical anhydrides or acid chlorides
Supports stereochemical integrity in routine couplings
Class-level property; sequence-specific epimerization should be verified
Stereochemical Integrity Racemization Peptide Coupling

Superior Stability vs. TFP Esters

In a comparative study of activated esters for indirect radiofluorination of biomolecules, 4-nitrophenyl (PNP) esters demonstrated superior stability and yields compared to 2,3,5,6-tetrafluorophenyl (TFP) esters under direct radiofluorination conditions [1]. While the specific study did not use Boc-Tyr(Bzl)-ONp, the class-level finding that PNP esters exhibit favorable acylation kinetics and higher stability is directly applicable to this compound. For instance, the hydrolysis half-life of a PEG-p-nitrophenyl active ester at pH 5.0 was estimated to be approximately 117 hours, indicating good stability in mildly acidic conditions [2].

Stability vs. TFP esters
Class-level
PNP esters showed superior stability and yields over TFP esters under radiofluorination
Favorable for radiolabeling workflows requiring shelf-stable precursors
Direct applicability to Boc-Tyr(Bzl)-ONp requires experimental confirmation
Radiopharmaceuticals PET Imaging Active Ester Stability

Balanced Reactivity vs. Ortho-Nitrophenyl Esters

A mechanistic study comparing ortho- and para-nitrophenyl esters revealed that o-nitrophenyl esters undergo aminolysis at higher rates, exhibit less solvent dependence, and are less sensitive to steric hindrance than the corresponding p-nitrophenyl esters [1]. This implies that Boc-Tyr(Bzl)-ONp, as a para-isomer, offers more moderate and predictable reactivity, which can be advantageous for controlling coupling rates in complex peptide syntheses where excessive reactivity might lead to side reactions or incomplete selectivity. The para-isomer's reactivity is more influenced by solvent and steric factors, allowing for greater experimental control.

Reactivity vs. ortho isomer
Head-to-head
Lower aminolysis rate; higher solvent and steric dependence than o-nitrophenyl esters
Para-isomer offers more tunable coupling for complex sequences
Reactivity can be modulated by solvent choice
Active Ester Kinetics Steric Hindrance Solvent Dependency

Optimal Applications of Boc-Tyr(Bzl)-ONp


Solution-Phase Synthesis with Minimal Racemization

Boc-Tyr(Bzl)-ONp is ideally suited for solution-phase peptide synthesis where high coupling efficiency and stereochemical integrity are paramount. The evidence shows that 4-nitrophenyl esters provide superior yields compared to thiophenyl esters [1] and generally exhibit lower racemization than more aggressive activation methods [2]. This makes the compound a reliable building block for constructing di-, tri-, and larger peptides containing a tyrosine residue, as demonstrated in the synthesis of the tetrapeptide Boc-L-Leu-L-Leu-L-Val-OBzl-L-Tyr-OBzl using a polymeric 4-nitrophenyl active ester approach [3]. Procurement of this pre-activated ester eliminates the need for in situ activation, simplifying reaction setup and improving reproducibility.

Solid-Phase Peptide Synthesis (Boc Strategy)

In Boc-based SPPS, the orthogonal protection of the Boc group and the O-benzyl ether allows for selective deprotection and chain elongation. The solid, crystalline nature of Boc-Tyr(Bzl)-ONp facilitates weighing and storage, while its pre-activated form enables direct coupling to resin-bound amines. The balanced reactivity of the para-nitrophenyl ester, as indicated by its lower aminolysis rate compared to ortho-isomers [1], offers a controlled coupling environment that minimizes side reactions on the solid support. This is particularly advantageous for automated synthesizers where consistent coupling kinetics are essential for high-purity crude peptides.

18F-Labeled Peptide Precursor

The 4-nitrophenyl ester moiety is recognized as a superior leaving group for indirect radiofluorination, demonstrating better stability and yields than TFP esters under direct radiolabeling conditions [1]. Boc-Tyr(Bzl)-ONp can serve as a stable, pre-activated precursor for the preparation of 18F-labeled prosthetic groups or for direct conjugation to peptides in a one-step radiolabeling protocol. Its use could streamline the multistep synthesis typically required for PET tracer production, reducing overall synthesis time and improving radiochemical yields.

Fragment Condensation for Convergent Synthesis

For the convergent synthesis of large peptides or small proteins via fragment condensation, Boc-Tyr(Bzl)-ONp provides a C-terminally activated fragment that can be coupled to an N-terminally deprotected peptide fragment. The O-benzyl protection on the tyrosine side chain remains stable during the coupling reaction, preventing O-acylation side reactions [1]. This chemoselectivity ensures that the fragment condensation proceeds cleanly at the intended site. The moderate reactivity of the 4-nitrophenyl ester reduces the risk of epimerization at the C-terminal amino acid of the activated fragment, a common concern in convergent strategies [2].

Application
Selection Property
Validation Focus
Solution-phase peptide synthesis
Pre-activated, minimal racemization profile
Diastereomeric purity assessment, coupling yield
Boc-strategy solid-phase synthesis
Orthogonal protection, balanced ONp reactivity
Crude peptide purity, side-reaction monitoring
18F-labeled peptide precursor
Shelf-stable PNP ester with high radiochemical stability
Radiochemical yield, precursor stability under labeling conditions
Fragment condensation
Chemoselective C-terminal activation, O-Bzl side-chain protection
Epimerization at activated fragment, ligation site selectivity

Technical Documentation Hub

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